(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
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Description
The compound (4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a pyridine ring, and a dihydrobenzoimidazoimidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The azepane ring provides a seven-membered cyclic structure, while the pyridine and dihydrobenzoimidazoimidazole rings contribute additional cyclic structures .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups and ring structures. For instance, the nitrogen atoms in the imidazole ring could potentially participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen atoms could potentially make the compound polar and soluble in water .
Scientific Research Applications
Anticancer Applications
A series of new conjugates related to the chemical structure of interest were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including prostate, lung, cervical, and breast cancer. Compounds within this series showed considerable cytotoxicity, indicating their potential as anticancer agents. Specifically, certain compounds demonstrated significant activity against the human prostate cancer cell line DU-145, suggesting their efficacy in inhibiting microtubule assembly formation and inducing apoptosis in cancer cells (Mullagiri et al., 2018).
Material Science Applications
In material science, compounds related to “(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone” have been explored for their optical properties. One study synthesized a series of derivatives that showed remarkable Stokes' shifts, indicating their potential application in luminescent materials. These findings suggest that adjustments in the chemical structure can tune the quantum yields, enhancing their application in low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Evaluation
A variety of related compounds have been synthesized and screened for their antimicrobial and antimycobacterial activities, showing promising results against specific bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Narasimhan et al., 2011).
Novel Synthetic Approaches
Recent studies have also focused on developing novel synthetic approaches for creating compounds with similar structures. These methods enable the efficient synthesis of a broad range of imidazo[1,5-α]pyridines, expanding the scope of accessible compounds for further pharmaceutical and chemical science applications (Zeng et al., 2021).
Properties
IUPAC Name |
[4-(azepan-1-yl)pyridin-2-yl]-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-20(18-15-16(9-10-22-18)24-11-5-1-2-6-12-24)26-14-13-25-19-8-4-3-7-17(19)23-21(25)26/h3-4,7-10,15H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMBAYXIGKITHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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